

Surface Modification of Materials with N-(4-aminophenyl)acrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N*-(4-aminophenyl)acrylamide

CAS No.: 7530-31-6

Cat. No.: B3153169

[Get Quote](#)

Introduction: The Strategic Advantage of a Bifunctional Monomer

In the landscape of materials science and drug development, the ability to precisely engineer surface properties is paramount. Surfaces dictate the interaction of a material with its biological environment, influencing everything from protein adsorption and cellular adhesion to the efficacy of implanted devices and the sensitivity of diagnostic sensors. **N-(4-aminophenyl)acrylamide** (APAA) emerges as a uniquely powerful tool in this context. It is a bifunctional monomer, possessing two distinct reactive moieties: a polymerizable acrylamide group and a versatile primary aromatic amine.

This dual-nature allows for a decoupled, two-stage functionalization strategy. First, the acrylamide group can be polymerized to form a stable, robust polymer brush or coating on a material surface. This creates a foundation of poly(acrylamide) chains, known for their hydrophilicity and resistance to non-specific protein fouling. Second, the pendant aminophenyl groups, now decorating the surface, serve as readily accessible chemical handles for the

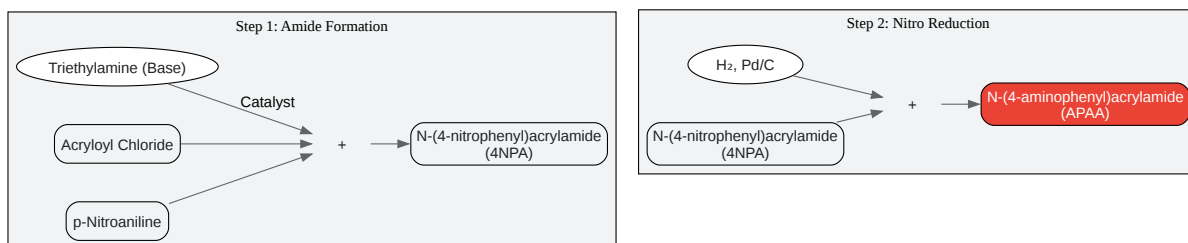
covalent attachment of a vast array of molecules—drugs, targeting ligands, antibodies, or nucleic acids. This guide provides a comprehensive overview of the synthesis of APAA, detailed protocols for its application in surface modification, and methods for subsequent bio-functionalization.

Part 1: Synthesis and Characterization of the APAA Monomer

The synthesis of **N-(4-aminophenyl)acrylamide** is most reliably achieved through a two-step process involving the formation of a nitro-precursor followed by a reduction. This approach prevents the undesired reaction of the amine group with the highly reactive acryloyl chloride.

Mechanism: A Two-Step Pathway

- **Amide Bond Formation:** The synthesis begins with the acylation of p-nitroaniline using acryloyl chloride. The reaction is typically performed at low temperatures (0-5 °C) in the presence of a non-nucleophilic base, such as triethylamine (TEA), which acts as a scavenger for the HCl byproduct. This step selectively forms the amide bond, yielding the stable intermediate, N-(4-nitrophenyl)acrylamide (4NPA).
- **Nitro Group Reduction:** The nitro group of 4NPA is then reduced to a primary amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.^[1] This reaction is clean and typically proceeds with high yield, producing the final **N-(4-aminophenyl)acrylamide** monomer.



[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of APAA.

Protocol 1: Synthesis of N-(4-aminophenyl)acrylamide (APAA)

Materials:

- p-Nitroaniline
- Acryloyl chloride
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Palladium on carbon (10% Pd/C)
- Ethanol
- Ethyl acetate

- Hexane
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Step 1: Synthesis of N-(4-nitrophenyl)acrylamide (4NPA)[\[2\]](#)[\[3\]](#)

- In a round-bottom flask under an inert atmosphere (N_2 or Ar), dissolve p-nitroaniline (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the stirred solution.
- Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude 4NPA product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4NPA as a solid.

Step 2: Synthesis of N-(4-aminophenyl)acrylamide (APAA)[\[1\]](#)

- Dissolve the purified 4NPA (1.0 eq) in ethanol in a flask suitable for hydrogenation.

- Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).
- Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
- Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the Celite pad with additional ethanol.
- Concentrate the filtrate under reduced pressure to yield APAA as a solid. The product is often pure enough for polymerization but can be further purified by column chromatography if necessary.

Characterization:

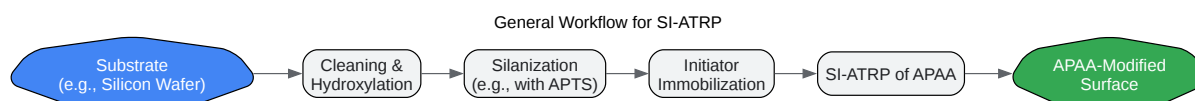
- ¹H-NMR: Confirm the structure by proton nuclear magnetic resonance spectroscopy. A reference spectrum can be found in the literature.[4]
- FTIR: Verify the presence of key functional groups: N-H stretches (amine and amide), C=O stretch (amide), and C=C stretch (acrylamide).
- Mass Spectrometry: Confirm the molecular weight of the synthesized product.

Part 2: Surface Modification Strategies

The bifunctional nature of APAA allows for its incorporation onto surfaces using two primary strategies: "grafting-from," where the monomer is polymerized directly from the surface, and "grafting-to," where pre-formed polymers are attached. A third method, electropolymerization, offers a direct, electrically-controlled deposition.

Strategy 1: "Grafting-From" via Surface-Initiated ATRP (SI-ATRP)

This is the most powerful method for creating dense, uniform polymer brushes. The process involves immobilizing an ATRP initiator on the substrate, followed by controlled radical polymerization of the APAA monomer from these initiation sites.



[Click to download full resolution via product page](#)

Caption: General workflow for SI-ATRP on a silicon substrate.

Protocol 2: SI-ATRP of APAA from a Silicon Substrate

This protocol is adapted from established procedures for other acrylamides and methacrylates.

[5][6]

Materials:

- Silicon wafers
- Piranha solution (7:3 mixture of H_2SO_4 : H_2O_2) (EXTREME CAUTION!)
- (3-Aminopropyl)triethoxysilane (APTS)
- Anhydrous toluene
- α -bromoisobutyryl bromide (BiBB)
- Triethylamine (TEA)
- **N-(4-aminophenyl)acrylamide (APAA) monomer**

- Copper(I) bromide (CuBr)
- Copper(II) bromide (CuBr₂)
- Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
- Anhydrous solvent for polymerization (e.g., DMF or a water/ethanol mixture)

Step 1: Substrate Cleaning and Hydroxylation

- Cut silicon wafers to the desired size.
- Submerge the wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood using appropriate personal protective equipment).
- Rinse the wafers copiously with deionized (DI) water and dry under a stream of nitrogen.

Step 2: Silanization with APTS

- Prepare a 2% (v/v) solution of APTS in anhydrous toluene.
- Immerse the cleaned, dry silicon wafers in the APTS solution for 1 hour at room temperature.
- Rinse the wafers with toluene, then sonicate in toluene for 5 minutes to remove physisorbed silane.
- Dry the wafers under a nitrogen stream and bake at 110 °C for 30 minutes to cure the silane layer.

Step 3: Initiator Immobilization

- In a glovebox or under inert atmosphere, prepare a solution of anhydrous toluene containing TEA (1.2 eq relative to surface amines).
- Immerse the APTS-modified wafers in this solution.

- Slowly add α -bromoisobutyryl bromide (BiBB) (1.1 eq) and allow the reaction to proceed for 12 hours at room temperature. This reaction couples the ATRP initiator to the surface amine groups.
- Rinse the initiator-functionalized wafers sequentially with toluene, ethanol, and DI water. Dry with nitrogen.

Step 4: Surface-Initiated ATRP of APAA

- Prepare the polymerization solution in a Schlenk flask under an inert atmosphere. For a target polymer brush thickness, typical molar ratios might be [APAA]:[CuBr]:[CuBr₂]:[Me₆TREN] = [7]:[1]:[0.1]:[1].
- Dissolve APAA and Me₆TREN in the degassed solvent.
- Add CuBr and CuBr₂ to the solution. The solution should become colored.
- Place the initiator-functionalized wafers into the flask.
- Seal the flask and stir at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 1-24 hours). Polymerization time will dictate the final brush thickness.
- Stop the polymerization by opening the flask to air and flooding with a suitable solvent.
- Remove the wafers and sonicate them in the polymerization solvent followed by ethanol and DI water to remove any non-grafted polymer.
- Dry the APAA-modified wafers under a stream of nitrogen.

Strategy 2: "Grafting-To" Pre-formed Polymer

In this approach, a polymer with a reactive end-group is synthesized first and then attached to a suitably functionalized surface. For example, a RAFT-synthesized poly(APAA) with a terminal thiol group can be grafted onto a gold surface.

Protocol 3: "Grafting-To" Poly(APAA) onto a Gold Surface

This protocol is based on established methods for grafting thiol-terminated polymers.[8][9][10]

Materials:

- Gold-coated substrates (e.g., gold-coated silicon wafers or QCM crystals)
- Thiol-terminated poly(APAA) (synthesized via RAFT polymerization)
- Anhydrous ethanol

Step 1: Substrate Cleaning

- Clean the gold substrates by immersing them in Piranha solution for 30-60 seconds (EXTREME CAUTION!), followed by extensive rinsing with DI water and ethanol.
- Alternatively, use UV/Ozone cleaning for 15-20 minutes.
- Dry the substrates under a stream of nitrogen.

Step 2: Polymer Grafting

- Prepare a solution of thiol-terminated poly(APAA) in anhydrous ethanol (e.g., 1-5 mg/mL).
- Immerse the clean, dry gold substrates in the polymer solution.
- Allow the grafting to proceed for 12-24 hours at room temperature. The thiol end-groups of the polymer will form a strong covalent bond with the gold surface.
- Remove the substrates and rinse thoroughly with fresh ethanol to remove any non-covalently bound polymer.
- Dry the substrates under a stream of nitrogen.

Strategy 3: Electropolymerization

The aminophenyl group of APAA can be electrochemically oxidized to form a conductive polymer film directly on an electrode surface, analogous to the electropolymerization of aniline. This method is rapid and allows for fine control over film thickness by tuning electrochemical parameters.

Protocol 4: Electropolymerization of APAA on an ITO Electrode

This protocol is based on methods for electropolymerizing similar aminophenyl compounds.[\[11\]](#)
[\[12\]](#)

Materials:

- Indium Tin Oxide (ITO)-coated glass slides
- APAA monomer
- Acidic electrolyte solution (e.g., 0.5 M H₂SO₄)
- Potentiostat with a three-electrode cell (ITO as working electrode, platinum wire as counter, Ag/AgCl as reference)

Step 1: Cell Setup

- Clean the ITO substrate by sonicating in acetone, isopropanol, and DI water. Dry with nitrogen.
- Assemble the three-electrode electrochemical cell with the ITO slide as the working electrode.
- Prepare the electrolyte solution containing the APAA monomer (e.g., 10-50 mM) in 0.5 M H₂SO₄. De-aerate the solution by bubbling with nitrogen for 15-20 minutes.

Step 2: Electrochemical Deposition

- Perform cyclic voltammetry (CV) by sweeping the potential between, for example, -0.2 V and +1.1 V vs Ag/AgCl at a scan rate of 50 mV/s for 10-20 cycles.
- An irreversible oxidation peak should appear on the first scan, corresponding to the oxidation of the amine group, followed by the growth of new redox peaks with subsequent cycles, indicating polymer film deposition.

- The thickness and properties of the film can be controlled by the number of cycles, monomer concentration, and potential window.
- After deposition, remove the electrode, rinse with DI water, and dry.

Part 3: Characterization of Modified Surfaces

Validating the success of a surface modification protocol is critical. A combination of techniques should be employed to confirm the presence, thickness, and properties of the grafted layer.

Technique	Information Gained	Expected Result for Successful APAA Grafting	Representative Data (Analogous Systems)
Contact Angle Goniometry	Surface wettability and hydrophilicity.	A significant decrease in the water contact angle compared to the unmodified or initiator-coated substrate.	Unmodified Silicon: ~70-80° APTS-coated Si: ~50-60° Poly(acrylamide) brush: <30° ^[13]
X-ray Photoelectron Spectroscopy (XPS)	Elemental composition of the top ~10 nm of the surface.	Appearance of a Nitrogen (N 1s) signal. An increase in the C/Si or C/Au ratio. High-resolution C 1s scan shows C-N and C=O components.	For a poly(HEA) brush on Si, the N 1s peak from the underlying silane layer diminishes as the C 1s and O 1s signals from the polymer increase with thickness. ^[6]
Ellipsometry or Atomic Force Microscopy (AFM)	Thickness of the grafted polymer layer.	A uniform layer thickness (typically 5-100 nm) that increases with polymerization time (for SI-ATRP). ^[6]	SI-seATRP of PHEA for 30 min yielded a brush thickness of 28 ± 1 nm. ^[6]
Fourier-Transform Infrared Spectroscopy (FTIR)	Presence of specific chemical bonds.	Characteristic amide I (C=O stretch, ~1650 cm ⁻¹) and amide II (N-H bend, ~1540 cm ⁻¹) peaks.	Spectra of grafted P(Thi-g-MAm) show clear amide peaks absent in the bare substrate. ^[11]

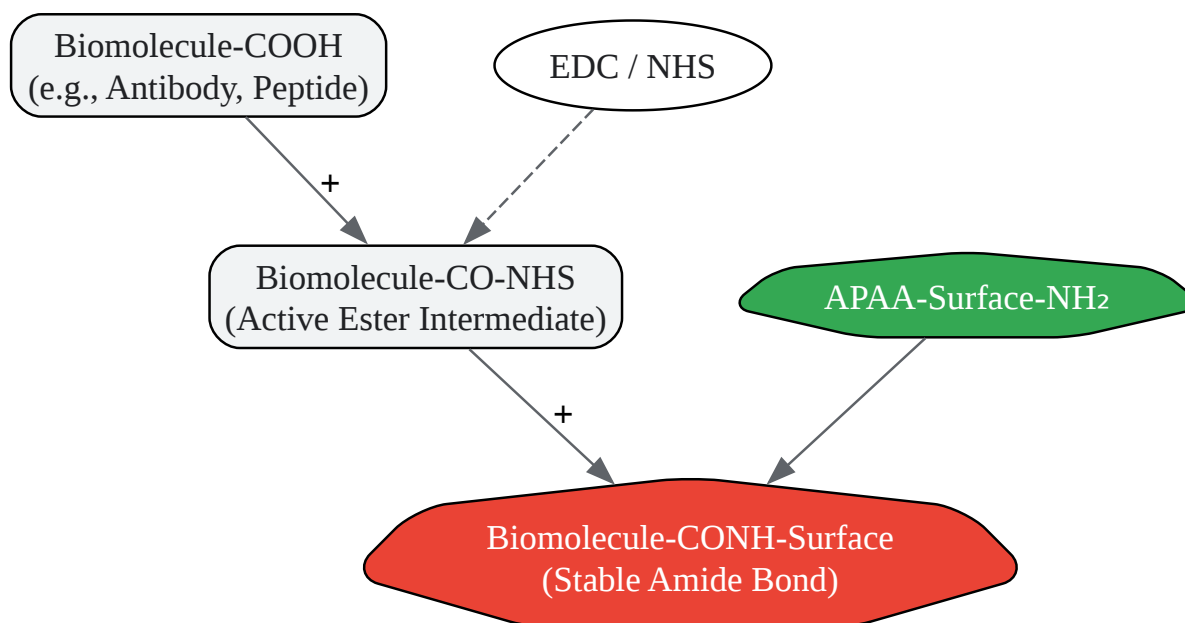
Part 4: Application Note: Post-Polymerization Bio-conjugation

The true utility of an APAA-modified surface lies in its potential for further functionalization. The surface-exposed primary amine groups are nucleophilic and can be readily coupled to a variety

of biomolecules using standard bioconjugation chemistry.

Mechanism: Amide Bond Formation via EDC/NHS Coupling

A widely used and robust method for attaching proteins, peptides, or nucleic acids with available carboxylic acid groups is through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. EDC activates the carboxyl group of the biomolecule, which then reacts with NHS to form a semi-stable NHS-ester. This activated ester readily reacts with the primary amines on the APAA-grafted surface to form a stable amide bond.



[Click to download full resolution via product page](#)

Caption: EDC/NHS coupling mechanism for biomolecule attachment.

Protocol 5: Antibody Immobilization on an APAA-Modified Surface

Materials:

- APAA-modified substrate

- Antibody or protein of interest (in a suitable buffer, e.g., MES)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
- Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)

Procedure:

- Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold Activation Buffer.
- Prepare the antibody solution in Activation Buffer (e.g., 10-100 µg/mL).
- To the antibody solution, add the EDC and NHS solutions to final concentrations of approximately 2 mM and 5 mM, respectively. Incubate for 15-30 minutes at room temperature to activate the antibody's carboxyl groups.
- Pipette the activated antibody solution onto the APAA-modified surface, ensuring the entire surface is covered.
- Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
- After incubation, aspirate the antibody solution and wash the surface thoroughly with Wash Buffer (3x).
- To deactivate any unreacted NHS-esters and block remaining amine sites on the surface, immerse the substrate in Blocking Buffer for 30 minutes.
- Rinse the surface with Wash Buffer and then DI water.
- The surface is now functionalized with the antibody and ready for use in immunoassays or cell capture applications.

Conclusion and Future Outlook

N-(4-aminophenyl)acrylamide provides a robust and versatile platform for advanced surface engineering. By leveraging controlled polymerization techniques like SI-ATRP, researchers can create well-defined, hydrophilic surfaces that resist non-specific fouling. The true power of this system is realized in the subsequent functionalization of the pendant amine groups, which opens the door to a myriad of applications in drug delivery, regenerative medicine, and diagnostics. The protocols and principles outlined in this guide offer a validated framework for scientists to harness the potential of APAA, enabling the development of next-generation biomaterials and biosensors with precisely tailored surface functionalities.

References

- Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds as Cancer Targeting Agents. *Journal of Medicinal Chemistry*. Available at: [\[Link\]](#)
- Reese, R. A., et al. (2019). Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes. *NSF Public Access Repository*. Available at: [\[Link\]](#)
- Gitter, S. R., et al. (2023). C–H Functionalization and Allylic Amination for Post-Polymerization Modification of Polynorbornenes. *Angewandte Chemie International Edition*. Available at: [\[Link\]](#)
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. *International Journal of Science and Research (IJSR)*. Available at: [\[Link\]](#)
- Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. *American Journal of Polymer Science*. Available at: [\[Link\]](#)
- Sun, T. L., et al. (2007). Engineered geomaterials with controllable and reversible wettability. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)

- Iqbal, M., et al. (2025). Synthesis of metal loaded acrylic acid cryogels for efficient catalytic degradation of dyes and antibacterial activity. *Journal of Molecular Structure*. Available at: [\[Link\]](#)
- Zhu, X., et al. (2012). Quantitative XPS Analysis of PEG-Modified Silicon Surfaces. *Langmuir*. Available at: [\[Link\]](#)
- Al-Amiery, A. A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. *Molecules*. Available at: [\[Link\]](#)
- Biggs, C. I., Walker, M., & Gibson, M. I. (2016). "Grafting to" of RAFTed Responsive Polymers to Glass Substrates by Thiol–Ene and Critical Comparison to Thiol–Gold Coupling. *Biomacromolecules*. Available at: [\[Link\]](#)
- Günay, K. A., Schüwer, N., & Klok, H. (2012). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. *Polymer Chemistry*. Available at: [\[Link\]](#)
- LookChem. (n.d.). N-(4-nitrophenyl)acrylamide. LookChem. Available at: [\[Link\]](#)
- Al-Amiery, A. A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. *PMC*. Available at: [\[Link\]](#)
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. *The Journal of Organic Chemistry*. Available at: [\[Link\]](#)
- Günay, K. A., Schüwer, N., & Klok, H. (2012). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. *Polymer Chemistry*. Available at: [\[Link\]](#)
- Eslami, H., et al. (2013). Photoswitchable surfaces prepared by azobenzene-containing self-assembled monolayers. *ResearchGate*. Available at: [\[Link\]](#)
- Comyn, J., et al. (2001). Surface modification of PEN treated with ozone and UV photooxidation. *ResearchGate*. Available at: [\[Link\]](#)

- Journal of the Turkish Chemical Society, Section A: Chemistry. (2023). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties, molecular docking and molecular dynamics simulation studies. dergipark.org.tr. Available at: [\[Link\]](#)
- Chmielarz, P. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. PMC. Available at: [\[Link\]](#)
- Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. Available at: [\[Link\]](#)
- Wang, D., et al. (2019). Surface-Induced ARGET ATRP for Silicon Nanoparticles with Fluorescent Polymer Brushes. *Polymers*. Available at: [\[Link\]](#)
- Piech, M., et al. (2020). Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substrates. *Polymers*. Available at: [\[Link\]](#)
- De Vera, C. M. S., et al. (2021). Nanografting of Polymer Brushes on Gold Substrate by RAFT-RIGP. *Polymers*. Available at: [\[Link\]](#)
- Le, D. N., et al. (2023). “Grafting-from” and “Grafting-to” Poly(N-isopropyl acrylamide) Functionalization of Glass for DNA Biosensors with Improved Properties. *Polymers*. Available at: [\[Link\]](#)
- Fois, G., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. *Applied Sciences*. Available at: [\[Link\]](#)
- Biggs, C. I., Walker, M., & Gibson, M. I. (2016). “Grafting to” of RAFTed Responsive Polymers to Glass Substrates by Thiol–Ene and Critical Comparison to Thiol–Gold Coupling. *Figshare*. Available at: [\[Link\]](#)
- Aydin, E. B., et al. (2019). A Highly Selective Poly(thiophene)-graft-Poly(methacrylamide) Polymer Modified ITO Electrode for Neuron Specific Enolase Detection in Human Serum. *Electroanalysis*. Available at: [\[Link\]](#)

- Li, G., et al. (2023). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. *Polymer Chemistry*. Available at: [\[Link\]](#)
- Chen, Y.-C., et al. (2023). Electrochemical Synthesis of Aminated Polyaniline/Multi-Walled Carbon Nanotube Composite for Selective Dopamine Detection in Artificial Urine. *Biosensors*. Available at: [\[Link\]](#)
- Morcos, S. M. (1994). Effects of oxidation and surface roughness on contact angle. *Experimental Thermal and Fluid Science*. Available at: [\[Link\]](#)
- Gill, B., et al. (2009). Poly(N-isopropylacrylamide) thin films densely grafted onto gold surface: preparation, characterization, and dynamic AFM study of temperature-induced chain conformational changes. *Langmuir*. Available at: [\[Link\]](#)
- Sezer, E., Yavuz, Ö., & Saraç, A. S. (2000). N-Vinylcarbazole-Acrylamide Copolymer Electrodes. *Journal of The Electrochemical Society*. Available at: [\[Link\]](#)
- Benia, Y., et al. (2021). Electrochemical deposition of gelatin particles on electrode ITO thin films. *ResearchGate*. Available at: [\[Link\]](#)
- Scida, K., et al. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. *Molecules*. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative \[article.sapub.org\]](https://www.scribd.com/document/441111111/Synthesis-Characterizations-and-Polymerization-of-Novel-Cyano-Acrylamide-Derivative)
- [3. lookchem.com \[lookchem.com\]](https://www.lookchem.com)

- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. "Grafting to" of RAFTed Responsive Polymers to Glass Substrates by Thiol–Ene and Critical Comparison to Thiol–Gold Coupling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. acs.figshare.com \[acs.figshare.com\]](#)
- [9. Poly\(N-isopropylacrylamide\) thin films densely grafted onto gold surface: preparation, characterization, and dynamic AFM study of temperature-induced chain conformational changes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. A Highly Selective Poly\(thiophene\)-graft-Poly\(methacrylamide\) Polymer Modified ITO Electrode for Neuron Specific Enolase Detection in Human Serum - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. pure.psu.edu \[pure.psu.edu\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[Surface Modification of Materials with N-\(4-aminophenyl\)acrylamide: Application Notes and Protocols\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3153169/docs#surface-modification-of-materials-with-n-4-aminophenyl-acrylamide-application-notes-and-protocols\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)